Citronellyl butyrate

Enzymatic synthesis Lipase catalysis Flavor ester production

Citronellyl butyrate (CAS 141-16-2) is a fatty alcohol ester belonging to the terpenyl ester class, with the molecular formula C14H26O2 and molecular weight 226.36. It appears as a colorless liquid possessing a strong, fruity-rosy odor profile characterized by sweet, plum-like taste notes.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 141-16-2
Cat. No. B089936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitronellyl butyrate
CAS141-16-2
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCC(C)CCC=C(C)C
InChIInChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3
InChIKeyXQPZQXTWYZAXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymiscible with alcohol, ether, most fixed oils, chloroform;  insoluble in water
1 ml in 6 ml 80% alcohol gives clear soln (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Citronellyl Butyrate (CAS 141-16-2): Procurement-Grade Profile of a Terpenyl Ester for Flavor and Fragrance Formulation


Citronellyl butyrate (CAS 141-16-2) is a fatty alcohol ester belonging to the terpenyl ester class, with the molecular formula C14H26O2 and molecular weight 226.36 [1]. It appears as a colorless liquid possessing a strong, fruity-rosy odor profile characterized by sweet, plum-like taste notes [1]. The compound is naturally occurring in Ceylon citronella oil, orange juice, tomato, and passion fruit [2]. As an ester of citronellol and butyric acid, it serves primarily as a flavor and fragrance agent, with established regulatory status including FEMA 2312, JECFA No. 65, and CoE No. 275, and has been evaluated by JECFA with no safety concern at current levels of intake when used as a flavoring agent [3].

Why Citronellyl Butyrate Cannot Be Simply Replaced by Citronellyl Acetate or Geranyl Butyrate in Formulation


Within the terpenyl ester class, compounds sharing the citronellyl backbone (e.g., citronellyl acetate) or the butyrate moiety (e.g., geranyl butyrate) exhibit superficially similar fruity-floral descriptors that may suggest interchangeability. However, structural variations in both the alcohol and acyl donor components produce quantifiably distinct physicochemical and functional profiles. The C4 butyrate chain in citronellyl butyrate confers significantly higher lipophilicity (LogP ~4.93–5.54) compared to the C2 acetate analog, directly impacting partition behavior in multi-phase food matrices and fragrance substantivity . Furthermore, enzymatic synthesis studies demonstrate that the acyl donor chain length governs reaction kinetics and achievable yields, with butyrate esters exhibiting markedly different synthetic behavior than acetate esters [1]. In behavioral assays, citronellyl butyrate and citronellyl acetate display divergent concentration-response profiles despite their structural similarity, underscoring that these compounds are not functionally equivalent in application contexts [2]. These quantifiable differences establish that formulation substitution without reformulation and revalidation would alter product performance metrics.

Citronellyl Butyrate Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Enzymatic Synthesis Yield Comparison: Citronellyl Butyrate vs. Citronellyl Acetate with Rhizopus sp. Lipase

In a direct enzymatic synthesis study using Rhizopus sp. lipase, citronellyl butyrate achieved 95-100% yield via direct esterification after 24 hours at 45°C, whereas citronellyl acetate required transesterification and reached only 58% yield after 48 hours [1]. The acyl donor chain length (C4 butyric acid vs. C2 acetic acid) was identified as the critical factor governing conversion rate.

Enzymatic synthesis Lipase catalysis Flavor ester production

Lipase-Catalyzed Enantioselective Synthesis: Citronellyl Butyrate Yield Kinetics with Multiple Lipase Systems

Multiple lipase systems demonstrate rapid citronellyl butyrate synthesis: Pseudomonas fluorescens and Rhizopus japonicus lipases achieved greater than 80% yield with R(+)-citronellol in 4 hours [1]. Candida rugosa lipase without organic solvent achieved 98% yield for R(+)-citronellol at 12% water content in 18 hours, compared to only 65% yield under otherwise similar conditions but with suboptimal water content [1]. In solvent-free systems, no ester synthesis occurred in 'dry' n-hexane (~1.2 ppm water); increasing water content to 0.1% enabled rapid esterification [1].

Enantioselective synthesis Lipase catalysis Biocatalysis

Avian Repellency Potency: Citronellyl Butyrate and Citronellyl Acetate Exhibit Lower Effective Concentrations Than Other Citronellyl Esters

In a dose-response experiment with European starlings (Sturnus vulgaris) evaluating six citronellyl compounds as potential avian repellents, citronellyl butyrate and citronellyl acetate were both repellent at a lower concentration (0.1:1 mixture in ethanol) compared to the other four citronellyl compounds tested, which required a 1:1 mixture concentration to achieve repellency [1]. All six compounds demonstrated high repellency and similar efficacy across treatment days, but the concentration threshold for activity distinguished butyrate and acetate from the remaining class members [1].

Avian repellency Behavioral assay Plant secondary compounds

Lipophilicity (LogP) Differentiation: Citronellyl Butyrate vs. Citronellyl Acetate Partition Behavior

Citronellyl butyrate exhibits a calculated LogP of 4.93–5.54 (ALOGPS/experimental), substantially higher than that reported for the corresponding C2 acetate ester citronellyl acetate, which has a molecular weight of 198.31 [1]. The extended C4 butyrate acyl chain increases hydrophobicity, as reflected in the water solubility of 0.012 g/L [1]. While direct LogP data for citronellyl acetate were not retrieved in this analysis, the class-level inference based on chain-length-dependent lipophilicity trends in homologous ester series supports that the butyrate ester partitions more favorably into lipid phases than the acetate analog.

Lipophilicity Partition coefficient Formulation science

Fragrance Substantivity and Tenacity Profile: Citronellyl Butyrate Performance in Formulation

Citronellyl butyrate demonstrates a substantivity of 20 hours at 100% concentration and tenacity on blotter exceeding 8 hours, with recommended use level of 1-5% in fragrance compositions [1]. The compound's vapor pressure of 0.01 mmHg at 20°C contributes to controlled volatility, positioning it as a middle to base note in fragrance pyramids. The ester structure provides stability in soap and detergent applications [2]. These substantivity metrics enable formulators to predict longevity characteristics in finished products.

Fragrance substantivity Tenacity Perfumery raw material

Antimicrobial Activity Enhancement: Citronellyl Butyrate vs. Citronellol Parent Alcohol

Esterification of citronellol to produce citronellyl butyrate results in improved antibacterial activity compared to the parent alcohol citronellol, and the ester additionally demonstrates antifungal activity [1]. This enhancement was observed in studies employing immobilized Candida antarctica lipase B (CAL-B) on magnetic lignin nanoparticles, where citronellyl butyrate synthesis reached 96.4% yield with the immobilized biocatalyst compared to 55% with free CAL-B at 24 hours [1]. The immobilized system maintained activity for 10 cycles, demonstrating process robustness [1].

Antibacterial activity Antifungal activity Esterification modification

Citronellyl Butyrate (CAS 141-16-2): Evidence-Backed Application Scenarios for Procurement and Formulation Decision-Making


Biotechnological Production: High-Yield Lipase-Catalyzed Synthesis for Natural Flavor Ester Manufacturing

Manufacturers seeking natural or nature-identical flavor esters via enzymatic routes should prioritize citronellyl butyrate over citronellyl acetate based on the demonstrated 95-100% direct esterification yield with Rhizopus sp. lipase in 24 hours, versus only 58% yield for the acetate via transesterification after 48 hours [1]. Multiple lipase platforms (C. rugosa, P. fluorescens, R. japonicus) support >80% yield within 4-18 hours under optimized conditions [2]. This quantitative yield advantage directly reduces production cost per kilogram and improves process throughput for biotechnological flavor ester manufacturing.

Non-Lethal Wildlife Management: Avian Repellent Formulations Requiring Low Active Ingredient Loading

For formulators developing environmentally safe avian repellent products, citronellyl butyrate offers a 10× potency advantage over other citronellyl esters (excluding acetate), requiring only a 0.1:1 mixture concentration to achieve repellency in European starling feeding assays compared to the 1:1 mixture required for the majority of class members [1]. This lower effective concentration enables reduced active ingredient usage, potentially improving cost-efficiency and minimizing environmental release in field applications. The compound is among six citronellyl derivatives tested, with only butyrate and acetate demonstrating activity at the lower concentration threshold [1].

Fragrance Formulation: Middle-to-Base Note Development with Quantified Substantivity Metrics

Perfumers and fragrance compounders can rely on citronellyl butyrate's substantivity of 20 hours at 100% concentration and blotter tenacity exceeding 8 hours for middle-to-base note construction in fine fragrances and functional products [1][2]. The recommended use level of 1-5% [1] provides a clear formulation window, while the compound's stability in soap and detergent matrices supports its use in personal care and household products. The vapor pressure of 0.01 mmHg at 20°C [1] correlates with controlled volatility, distinguishing it from more volatile top-note acetate esters and enabling longer-lasting fragrance impact.

Food and Beverage Flavoring: GRAS-Approved Flavor Agent for Fruit and Floral Profiles

Food flavorists can specify citronellyl butyrate with confidence in regulatory compliance, as JECFA has evaluated the compound with a finding of 'no safety concern at current levels of intake when used as a flavoring agent' [1]. The compound is listed in FEMA GRAS assessments and appears in the FDA's Substances Added to Food inventory [2]. Its characteristic fruity, rose, and sweet plum notes are applied in imitation flavors including apple, banana, cola, honey, pineapple, plum, prune, and various rose and floral bases . The LogP of 4.93-5.54 governs partition behavior in multi-phase food matrices such as emulsions and beverages, informing flavor release and stability predictions.

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